



Technical Guide to Enantiopure (S)-4-Octanol for Researchers

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Compound of Interest		
Compound Name:	(S)-4-Octanol	
Cat. No.:	B12682771	Get Quote

Introduction: Enantiopure **(S)-4-Octanol** (CAS: 90365-63-2) is a chiral secondary alcohol of interest to researchers in drug development, materials science, and chemical ecology. Its specific stereochemistry can lead to unique biological activities and physical properties, making access to the pure enantiomer crucial for accurate and reproducible research. This guide provides a comprehensive overview of the commercial availability, key properties, and essential quality control protocols for **(S)-4-Octanol**.

While many suppliers offer racemic 4-octanol, the enantiopure (S)-isomer is a specialty chemical that is not as widely stocked and may require inquiry for custom synthesis or purchase from specialized suppliers.

Key Properties and Supplier Information

Below is a summary of the key chemical and physical properties of **(S)-4-Octanol**. Following this is a table of commercial suppliers who list the racemic mixture of 4-octanol, which can be a starting point for inquiries into the availability of the enantiopure (S)-isomer or for custom synthesis requests.

Table 1: Physicochemical Properties of (S)-4-Octanol



Property	Value	Source
CAS Number	90365-63-2	[1]
Molecular Formula	C ₈ H ₁₈ O	[1]
Molecular Weight	130.23 g/mol	[1]
IUPAC Name	(4S)-octan-4-ol	[1]
Synonyms	(S)-(+)-4-Octanol	[1]

Table 2: Representative Commercial Suppliers of Racemic 4-Octanol (CAS: 589-62-8)

Supplier	Product Name	Purity
Sigma-Aldrich	4-Octanol	≥97.0% (GC)[2][3]
TCI America	4-Octanol	>97.0% (GC)
Santa Cruz Biotechnology	4-Octanol	Not specified

Synthesis and Procurement Workflow

For researchers requiring enantiopure **(S)-4-Octanol**, the process typically involves either direct sourcing from a specialized supplier or in-house/custom synthesis followed by rigorous quality control. The following diagram illustrates a typical workflow.

Caption: Workflow for Sourcing and Quality Control of **(S)-4-Octanol**.

Experimental Protocols Synthesis of Enantiopure (S)-4-Octanol

While a specific, detailed synthesis protocol for **(S)-4-Octanol** is not readily available in the searched literature, general methods for producing enantiopure secondary alcohols are well-established. Two common approaches are:

 Asymmetric Reduction of 4-Octanone: This involves the use of a chiral reducing agent or a catalyst to stereoselectively reduce the prochiral ketone, 4-octanone. Common reagents



include those derived from chiral boranes or transition metal complexes with chiral ligands.

Kinetic Resolution of Racemic 4-Octanol: This method involves the selective reaction of one
enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.
Lipases are frequently used for the enantioselective acylation of one of the alcohol
enantiomers.

Quality Control: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

A crucial step in verifying the quality of enantiopure **(S)-4-Octanol** is the determination of its enantiomeric excess (e.e.). Chiral gas chromatography is a highly effective technique for this purpose. Often, derivatization of the alcohol to an ester is performed to improve the separation of the enantiomers on the chiral column.

Objective: To determine the enantiomeric excess of a sample of (S)-4-Octanol.

Materials:

- (S)-4-Octanol sample
- · Acetic anhydride
- Pyridine (catalyst)
- Ethyl acetate (solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Gas chromatograph with a Flame Ionization Detector (FID)
- Chiral capillary column (e.g., a cyclodextrin-based column like CP Chirasil-DEX CB)

Methodology:

Derivatization to 4-Octyl Acetate:



- In a small vial, dissolve a small amount (e.g., 10 mg) of the (S)-4-Octanol sample in a minimal amount of pyridine.
- Add a slight excess of acetic anhydride.
- Allow the reaction to proceed at room temperature for 30 minutes, or gently warm if the reaction is slow.
- Quench the reaction by adding saturated sodium bicarbonate solution.
- Extract the 4-octyl acetate into ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- The resulting solution containing the derivatized product can be directly analyzed by chiral GC.
- Chiral GC Analysis:
 - Column: CP Chirasil-DEX CB (or equivalent chiral column).
 - Carrier Gas: Hydrogen or Helium.
 - Injector Temperature: 230 °C.
 - Detector Temperature: 250 °C.
 - Oven Temperature Program: Start at a temperature appropriate for the elution of the derivative (e.g., 80-100 °C), hold for 1-2 minutes, then ramp at a rate of 2-5 °C/min to a final temperature of around 150-180 °C. The exact parameters may need to be optimized for the specific column and instrument.
 - Injection: Inject a small volume (e.g., 1 μL) of the prepared solution.
- Data Analysis:



- Two peaks corresponding to the (R)- and (S)-4-octyl acetate enantiomers should be observed.
- Integrate the area of each peak.
- Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area of major peak Area of minor peak) / (Area of major peak + Area of minor peak)] x 100

This technical guide provides a foundational understanding for researchers seeking to procure and utilize enantiopure **(S)-4-Octanol**. Due to its specialized nature, direct communication with chemical suppliers regarding custom synthesis and thorough in-house quality control are recommended to ensure the material's suitability for research applications.

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References

- 1. (S)-4-Octanol | C8H18O | CID 12346038 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Octanol ≥97.0% (GC) | 589-62-8 [sigmaaldrich.com]
- 3. 4-辛醇 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
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